molecular formula C22H20N4O3S2 B11631299 2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11631299
M. Wt: 452.6 g/mol
InChI Key: XEEQUKOYYJJEGQ-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C22H20N4O3S2 , is a fascinating member of the quinoline family. Its structure combines a quinoline core with a thienyl group, a nitrophenyl moiety, and an intriguing hexahydro-1,4,5,6,7,8-quinoline scaffold. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Unfortunately, detailed industrial production methods for this compound are scarce due to its rarity and uniqueness. Researchers often synthesize it in the laboratory for specific applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can yield intermediates with different functional groups.

    Substitution: Substituents on the thienyl and nitrophenyl rings can be modified through substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products::
  • The specific products formed depend on the reaction conditions and substituents. Common products include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, structural modifications, and potential ligand properties.

    Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).

    Medicine: Assessing its pharmacological properties, including potential anticancer or antimicrobial effects.

    Industry: Limited applications due to its rarity, but it could serve as a building block for novel materials.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

  • While this compound is unique, we can compare it to related quinoline derivatives:

      Quinoline: The parent compound.

      4-Nitroquinoline: Shares the nitrophenyl group but lacks the thienyl moiety.

      5-Methyl-2-(methylsulfanyl)-3-thienylamine: The precursor for our compound.

Properties

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-amino-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H20N4O3S2/c1-12-10-15(22(30-2)31-12)19-16(11-23)21(24)25(17-4-3-5-18(27)20(17)19)13-6-8-14(9-7-13)26(28)29/h6-10,19H,3-5,24H2,1-2H3

InChI Key

XEEQUKOYYJJEGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

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